molecular formula C15H22N2O4 B14501589 Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate CAS No. 62934-87-6

Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate

Cat. No.: B14501589
CAS No.: 62934-87-6
M. Wt: 294.35 g/mol
InChI Key: DHAXTJUXWSQJBH-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is an organic compound that contains both ester and nitrile functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate can be achieved through several methods. One common approach involves the reaction of diethyl malonate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to introduce the cyanoethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of adhesives, coatings, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate involves its ability to participate in various chemical reactions due to the presence of both ester and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the additional cyanoethyl group.

    Diethyl malonate: Contains ester groups but lacks nitrile groups.

    Ethyl 2-cyanoacrylate: Contains a cyano group but has different reactivity due to the presence of an acrylate group.

Uniqueness

Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is unique due to the presence of both ester and nitrile groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

62934-87-6

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate

InChI

InChI=1S/C15H22N2O4/c1-5-20-12(18)10-14(3,4)15(11-17,8-7-9-16)13(19)21-6-2/h5-8,10H2,1-4H3

InChI Key

DHAXTJUXWSQJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(CCC#N)(C#N)C(=O)OCC

Origin of Product

United States

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